molecular formula C17H11Cl2FN4O2S2 B2759259 2,4-dichloro-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392298-69-0

2,4-dichloro-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2759259
CAS RN: 392298-69-0
M. Wt: 457.32
InChI Key: HEBAPQPQKMYGAV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an amide group (-CONH2), a thiadiazole ring (a five-membered ring containing two nitrogen atoms, two carbon atoms, and one sulfur atom), and a thioether group (R-S-R’). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Antibacterial Applications

  • Research has demonstrated the synthesis of fluorine-containing thiadiazolotriazinones showing promising antibacterial activity. These compounds, including variations with 2,4-dichloro-5-fluorophenyl and 4-fluorophenyl groups, were found to have significant activity against bacterial strains at concentrations as low as 10 µg/mL, indicating their potential as antibacterial agents (Holla, Bhat, & Shetty, 2003).

Anticancer Activity

  • A study on microwave-assisted synthesis of compounds containing a thiadiazole scaffold and benzamide groups highlighted several molecules with in vitro anticancer activity against human cancer cell lines. Notably, compounds exhibited GI50 values comparable to Adriamycin, a standard drug, showcasing their potential as anticancer agents (Tiwari et al., 2017).

Antimycobacterial Effects

  • The synthesis of fluorinated benzothiazolo imidazole compounds and their evaluation for antimycobacterial activity revealed some compounds with promising activity. This study underscores the significance of fluorine and related structures in developing antimycobacterial agents (Sathe et al., 2011).

Nematocidal Properties

  • Novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety were synthesized and showed good nematocidal activity against Bursaphelenchus xylophilus. These findings suggest the potential of such compounds in agricultural applications to combat nematode infestations (Liu et al., 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

properties

IUPAC Name

2,4-dichloro-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2FN4O2S2/c18-9-5-6-10(11(19)7-9)15(26)22-16-23-24-17(28-16)27-8-14(25)21-13-4-2-1-3-12(13)20/h1-7H,8H2,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBAPQPQKMYGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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